N-(2-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Description
N-(2-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group and a piperazinyl acetamide moiety
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-2-20-12-6-4-3-5-10(12)17-13(18)9-11-14(19)16-8-7-15-11/h3-6,11,15H,2,7-9H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAVQOFMKJXHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the reaction of 2-ethoxyaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(3-oxo-2-piperazinyl)acetamide
- N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide
- N-(2-fluorophenyl)-2-(3-oxo-2-piperazinyl)acetamide
Uniqueness
N-(2-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds. The ethoxy group may enhance its solubility and ability to interact with specific biological targets.
Biological Activity
N-(2-ethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features an ethoxy group attached to a phenyl ring and a piperazine moiety with a ketone functional group, which may contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(3-oxopiperazin-2-yl)acetic acid with 2-ethoxyphenylamine in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction conditions can be optimized for yield and purity.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial activity . In vitro assays have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Properties
Research has demonstrated that this compound possesses anticancer properties , particularly against certain cancer cell lines. For example, studies conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines have shown that this compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It could act as a modulator for receptors involved in cell signaling, particularly those related to apoptosis.
- Molecular Docking Studies : Computational docking studies suggest that this compound binds effectively to protein targets, indicating a strong potential for drug development.
Case Study 1: Antimicrobial Efficacy
In a study assessing antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of 15 mm against S. aureus and 12 mm against E. coli, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
Another study investigated the effects of this compound on MCF-7 cells. The compound was administered at varying concentrations (0, 10, 20, 50 µM), and results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-methoxyphenyl)-2-(3-piperidinyl)acetamide | Methoxy group instead of ethoxy | Moderate analgesic activity | Simpler structure |
| N-cyclohexyl-N-methyl-acetamide | Cyclohexane ring | Antimicrobial properties | Enhanced lipophilicity |
| N-benzoyl-N-methyl-piperazine | Benzoyl group | Antitumor activity | Complex structure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
